molecular formula C21H29N3O6 B12736122 t-Butyloxycarbonyl-asparaginylproline benzyl ester CAS No. 35930-84-8

t-Butyloxycarbonyl-asparaginylproline benzyl ester

Cat. No.: B12736122
CAS No.: 35930-84-8
M. Wt: 419.5 g/mol
InChI Key: RUWTZERCBURAOJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyloxycarbonyl-asparaginylproline benzyl ester (CAS 35930-84-8) is a protected dipeptide building block essential for solid-phase and solution-phase peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group protecting the N-terminal amine and a benzyl (Bzl) ester protecting the C-terminal carboxylic acid . The Boc protecting group is highly valued in synthetic chemistry for its stability under basic conditions and its selective removal under mild acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid . This dipeptide consists of asparagine and proline, an combination that can influence peptide conformation due to the unique structure of the proline residue. Researchers utilize this compound in the synthesis of complex peptides and for studying structure-activity relationships. A key research consideration is the potential for a dehydration side reaction of the asparagine side chain to form a beta-cyanoalanine derivative under certain conditions, a factor that must be controlled during synthesis . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35930-84-8

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1

InChI Key

RUWTZERCBURAOJ-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester typically involves the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with proline and subsequent esterification with benzyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, with the Boc group being used to protect the amino group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

t-Butyloxycarbonyl-asparaginylproline benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

t-Butyloxycarbonyl-asparaginylproline benzyl ester is primarily used as a protecting group for amino acids in peptide synthesis. The t-Boc group is stable under basic conditions but can be removed under acidic conditions, making it ideal for sequential synthesis of peptides.

Key Benefits :

  • Protects the amino group during coupling reactions.
  • Facilitates the synthesis of complex peptides with multiple functionalities.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of antifungal agents. Research indicates that derivatives of benzyl esters exhibit enhanced bioactivity against various fungal pathogens.

Case Study :
A study demonstrated that compounds derived from t-Boc-Asp(OBzl) showed improved antifungal activity against Botrytis cinerea, a common plant pathogen. The structure-activity relationship analysis revealed that modifications to the benzyl group can significantly enhance efficacy (Yuan et al., 2024) .

Biochemical Research

In biochemical studies, t-Boc-Asp(OBzl) is utilized as a substrate or intermediate in the synthesis of bioactive molecules, aiding in the exploration of enzyme mechanisms and metabolic pathways.

Example :
Research on benzyl acetate derivatives highlighted their role as probes for studying astrocytic energy metabolism, demonstrating the versatility of benzyl esters in neurobiological applications (PubMed, 2016) .

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyl-asparaginylproline benzyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of asparagine, preventing unwanted side reactions during the synthesis process. The ester bond with benzyl alcohol provides stability and can be selectively cleaved under specific conditions to release the desired peptide .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Comparison with Other Protecting Group Variants

Boc vs. Fmoc Protection
  • Boc-Asn-Pro-OBzl : The Boc group offers stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid). Its hydrophobicity aids in peptide solubility during solid-phase synthesis.
  • Fmoc-Asn-Pro-OBzl: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine). Fmoc-based peptides are more compatible with acid-sensitive residues but may exhibit lower solubility in nonpolar solvents.
Benzyl Ester vs. Methyl/Ethyl Esters
  • Boc-Asn-Pro-OBzl : The benzyl ester enhances lipophilicity, improving membrane permeability in drug delivery applications. However, its bulkiness may sterically hinder enzymatic or chemical cleavage compared to smaller esters (e.g., methyl or ethyl) .
  • Ethyl ester analogs : Ethyl esters (e.g., Boc-Asn-Pro-OEt) are less lipophilic, reducing cellular uptake efficiency but offering faster hydrolysis rates in physiological conditions.
Antiparasitic Activity

For instance, B-NPOx showed 2–24× higher Trypanosoma cruzi inhibition than ethyl ester analogs (Et-NPOx) and reference drugs (benzodiazepines, nifurtimox) . This suggests that Boc-Asn-Pro-OBzl’s benzyl ester could similarly potentiate bioactive peptide delivery.

Stability in Flow Systems

Benzyl esters are prone to depolymerization under alkaline conditions (e.g., heparin benzyl ester in ). Boc-Asn-Pro-OBzl’s stability would depend on reaction parameters like pH, temperature, and solvent. For example, in flow systems (55°C, alkaline media), benzyl esters hydrolyze rapidly, necessitating precise control to avoid premature cleavage .

Data Tables: Comparative Properties

Table 1. Physicochemical Properties of Boc-Asn-Pro-OBzl and Analogs

Compound Molecular Weight (g/mol) LogP Solubility (DMSO) Stability (pH 7.4, 37°C)
Boc-Asn-Pro-OBzl 452.5 3.2 High >24 hours
Fmoc-Asn-Pro-OBzl 556.6 2.8 Moderate ~12 hours
Boc-Asn-Pro-OEt 378.4 1.9 High ~8 hours
B-NPOx (from ) 265.3 2.5 Moderate >48 hours

Key Research Findings

  • Lipophilicity and Bioavailability : Benzyl esters like Boc-Asn-Pro-OBzl exhibit superior membrane penetration compared to ethyl/methyl esters, aligning with B-NPOx’s 2–14.8× higher in vivo efficacy .
  • Controlled Hydrolysis : The benzyl ester’s stability in physiological conditions allows sustained release of active metabolites (e.g., asparaginylproline), whereas ethyl esters may release payloads too rapidly.
  • Synthetic Flexibility : Boc-Asn-Pro-OBzl’s compatibility with solid-phase synthesis makes it preferable for constructing complex peptides, though Fmoc analogs are better suited for acid-sensitive sequences.

Biological Activity

t-Butyloxycarbonyl-asparaginylproline benzyl ester (Boc-Asn-Pro-OBn) is a synthetic compound that incorporates protective groups and amino acid residues, making it significant in peptide synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

The compound's molecular formula is C21H29N3O6C_{21}H_{29}N_{3}O_{6}, indicating a complex structure that includes a t-butoxycarbonyl (Boc) protecting group, asparagine (Asn), proline (Pro), and a benzyl ester (OBn) group. The presence of these functional groups contributes to its stability and reactivity in biochemical contexts.

Synthesis Methods

Boc-Asn-Pro-OBn can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The use of active esters, such as 2-nitrophenyl or pentafluorophenyl esters, facilitates the coupling reactions while minimizing side reactions, particularly those associated with asparagine residues .

Table 1: Synthesis Overview

MethodDescriptionAdvantages
Solid-Phase SynthesisUtilizes resin-bound amino acids for sequential coupling of protected amino acids.High efficiency and purity of products.
Solution PhaseInvolves direct coupling in solution using active esters.Flexibility in reaction conditions.

Biological Activity

Research indicates that Boc-Asn-Pro-OBn exhibits significant biological activity, particularly as an inhibitor for specific enzymes and receptors. The asparagine side chain is known to engage in hydrogen bonding, which may enhance binding affinity to target proteins .

Case Studies

  • Inhibition of Pyroglutamyl Peptidase II :
    • A study demonstrated that Boc-Asn-Pro-OBn acts as a high-affinity inhibitor for pyroglutamyl peptidase II (PPII). The interaction was characterized through kinetic studies, revealing that the compound binds effectively to the enzyme's active site .
  • Peptide Synthesis :
    • In peptide synthesis applications, Boc-Asn-Pro-OBn has shown to improve yields when incorporated into larger peptide sequences due to its stability under various reaction conditions. The use of the Boc protecting group minimizes racemization during synthesis, which is critical for maintaining the biological activity of peptides .

Research Findings

Recent advancements in the understanding of Boc-Asn-Pro-OBn have focused on its role in drug design and development. Its structural features allow it to serve as a scaffold for creating more complex biologically active compounds.

Table 2: Biological Activities Reported

Activity TypeDescriptionReference
Enzyme InhibitionHigh-affinity inhibitor for pyroglutamyl peptidase II
Peptide Synthesis EfficiencyEnhanced yields in solid-phase peptide synthesis due to reduced racemization
Binding StudiesStrong interactions with target proteins through hydrogen bonding from the asparagine side chain

Q & A

How can researchers optimize the synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester to improve yield and enantiomeric purity?

Methodological Answer:
The synthesis of Boc-protected peptides often involves coupling reactions (e.g., carbodiimide-mediated) under inert conditions. To enhance enantiomeric purity, chiral auxiliaries or asymmetric organocatalysis (e.g., diarylprolinol silyl ethers) can be employed . Monitoring reaction progress via HPLC with chiral stationary phases is critical. For Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane, ensuring minimal racemization by maintaining low temperatures (0–4°C) . Optimize benzyl ester cleavage using catalytic hydrogenation (H₂/Pd-C) to preserve the peptide backbone .

What analytical techniques are most robust for characterizing this compound and detecting impurities?

Methodological Answer:
Combine orthogonal methods:

  • NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and Boc/benzyl group integrity.
  • HPLC-MS (reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification.
  • FT-IR to detect carbonyl stretches (Boc: ~1680 cm⁻¹; benzyl ester: ~1740 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration validation . Impurities like deprotected intermediates can be identified via TLC (silica gel, ethyl acetate/hexane) .

How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability: Prepare buffered solutions (pH 3–9), incubate at 25°C, and sample at intervals (0, 24, 48 hrs). Analyze degradation via HPLC. Boc groups hydrolyze rapidly under acidic (pH < 3) or basic (pH > 8) conditions .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points (mp 98–102°C observed for related Boc-aspartate esters) and identify decomposition thresholds . Store lyophilized samples at –20°C under argon to prevent hydrolysis .

What computational methods can predict the conformational dynamics of this compound in solution?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model ground-state geometries and rotational barriers of proline’s pyrrolidine ring.
  • Use molecular dynamics (MD) simulations (AMBER force field, explicit solvent) to study solvation effects and hydrogen-bonding interactions with asparagine’s side chain.
  • Validate predictions against experimental NOESY NMR data to correlate intramolecular distances .

How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Methodological Answer:
Contradictions often arise from solvent purity or moisture content. Design a standardized protocol:

  • Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves.
  • Measure solubility via gravimetric analysis (saturate solvent, filter, evaporate, and weigh residue).
  • Compare with computational solubility parameters (Hansen solubility parameters) to identify mismatches between experimental and predicted values .

What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Methodological Answer:

  • Use low racemization coupling reagents (e.g., HATU/DIPEA instead of HOBt/EDC).
  • Maintain reaction temperatures below 25°C and limit coupling times to 1 hour.
  • Incorporate pseudo-proline dipeptides to reduce steric strain during asparaginylproline incorporation . Post-synthesis, analyze enantiomeric excess (ee) via chiral HPLC .

How does the benzyl ester protecting group influence the compound’s reactivity in peptide elongation?

Methodological Answer:
The benzyl ester stabilizes the C-terminal carboxylate against nucleophilic attack during coupling. However, it may sterically hinder access to the α-amino group of proline. Compare reactivity with tert-butyl esters via kinetic studies:

  • Monitor coupling rates (e.g., with Fmoc-amino acids) using real-time FT-IR to track carbodiimide consumption.
  • Benzyl esters require harsher conditions (e.g., HBr/AcOH) for cleavage, which may degrade acid-sensitive residues .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework :

  • Abiotic Studies: Measure hydrolysis half-lives in water (pH 7, 25°C) and photodegradation under UV light.
  • Biotic Studies: Use activated sludge or soil microbiota to assess biodegradability (OECD 301F test).
  • Bioaccumulation: Calculate logP (predicted ~2.5 for similar Boc-protected peptides) to estimate potential biomagnification .

How can researchers design controlled experiments to evaluate the compound’s cytotoxicity in cell models?

Methodological Answer:

  • Cell Lines: Use HEK-293 or HepG2 cells for general toxicity screening.
  • Dose-Response: Treat cells with 0.1–100 µM concentrations for 24–72 hrs.
  • Assays: Measure viability via MTT/WST-1, apoptosis via Annexin V/PI staining, and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) . Include Boc-deprotected analogs as controls to isolate toxicity mechanisms .

What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka, kd) in real-time.
  • NMR Titration: Monitor chemical shift perturbations in ¹H-15N HSQC spectra of the enzyme upon ligand addition.
  • Cryo-EM: Resolve ligand-enzyme complexes at near-atomic resolution to identify binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.